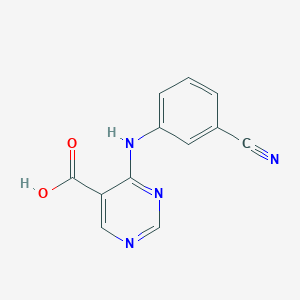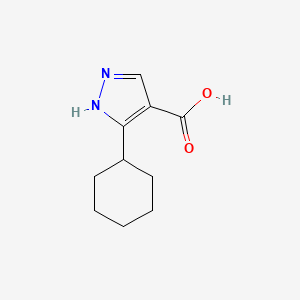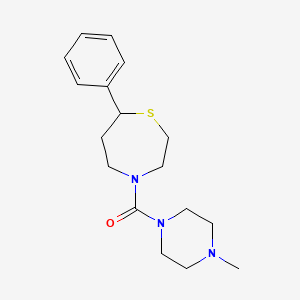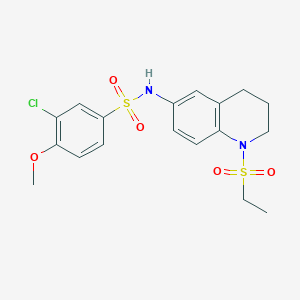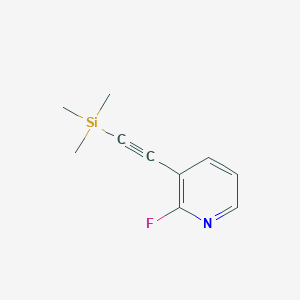
2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine
Vue d'ensemble
Description
2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine is a versatile chemical compound with the molecular formula C10H12FNSi and a molecular weight of 193.29 g/mol . This compound is characterized by the presence of a fluorine atom at the second position and a trimethylsilyl-ethynyl group at the third position of the pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method allows for the formation of carbon-carbon bonds between the pyridine ring and the trimethylsilyl-ethynyl group. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The trimethylsilyl-ethynyl group can undergo coupling reactions with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents (such as dimethylformamide). The reaction conditions typically involve controlled temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the trimethylsilyl-ethynyl group allows the compound to participate in various chemical reactions, leading to the formation of different products. These interactions can modulate biological processes and influence the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine can be compared with other similar compounds, such as:
3-Ethynylpyridine: Lacks the fluorine atom and the trimethylsilyl group, resulting in different chemical properties and reactivity.
2-Fluoropyridine: Contains a fluorine atom but lacks the trimethylsilyl-ethynyl group, leading to different applications and reactivity.
3-(Trimethylsilyl)ethynylpyridine: Similar structure but without the fluorine atom, affecting its chemical behavior and applications.
The uniqueness of this compound lies in the combination of the fluorine atom and the trimethylsilyl-ethynyl group, which imparts distinct chemical properties and reactivity, making it valuable in various scientific research applications.
Propriétés
IUPAC Name |
2-(2-fluoropyridin-3-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNSi/c1-13(2,3)8-6-9-5-4-7-12-10(9)11/h4-5,7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWCMLMMYIISMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(N=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride](/img/structure/B2456518.png)
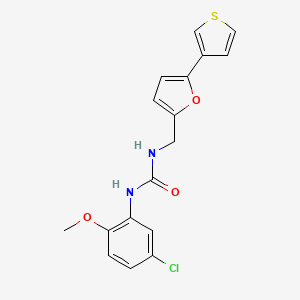
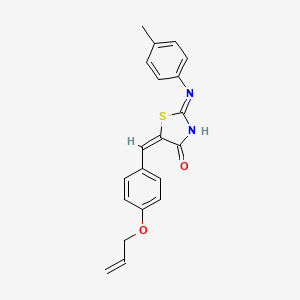
![1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2456521.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2456523.png)
![Benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate](/img/structure/B2456524.png)
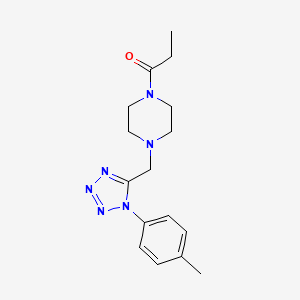
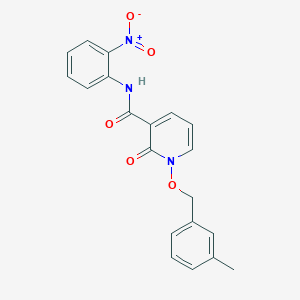
![N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2456530.png)
![N-(3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2456533.png)
